molecular formula C35H48N2O10 B15338132 Hydroxy-PEG7-DBCO

Hydroxy-PEG7-DBCO

Cat. No.: B15338132
M. Wt: 656.8 g/mol
InChI Key: ZCAHYYUKLBROSC-UHFFFAOYSA-N
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Description

Hydroxy-PEG7-DBCO is a polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) moiety and a terminal primary hydroxyl group. This compound is widely used in bioconjugation and click chemistry due to its ability to react with various functional groups and its hydrophilic nature, which enhances the solubility of labeled molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG7-DBCO is synthesized through a multi-step organic synthesis process. The reaction conditions typically include the use of organic solvents, catalysts, and reagents such as azides and alkynes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and consistency. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG7-DBCO primarily undergoes click chemistry reactions, specifically copper-free azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The CuAAC reaction typically uses azides and alkynes as reagents, with the reaction being carried out in aqueous or organic solvents. The reaction conditions are mild, requiring only room temperature and neutral pH.

Major Products Formed: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible. This product is widely used in the labeling and modification of biomolecules.

Scientific Research Applications

Hydroxy-PEG7-DBCO is extensively used in various scientific research fields:

  • Chemistry: It is employed in the synthesis of complex molecules and the modification of small organic compounds.

  • Biology: The compound is used for labeling and tracking biomolecules, such as proteins and nucleic acids.

  • Medicine: this compound is utilized in drug delivery systems and the development of targeted therapies.

  • Industry: It finds applications in the production of diagnostic reagents and the development of new materials.

Mechanism of Action

The mechanism of action of Hydroxy-DBCO involves the formation of a stable triazole ring through the CuAAC reaction. The DBCO moiety reacts with azides to form a triazole linkage, which is highly stable and resistant to hydrolysis. The molecular targets and pathways involved include the modification of biomolecules and the enhancement of their properties.

Comparison with Similar Compounds

  • PEG linkers with different spacer lengths

  • Cyclooctyne derivatives

  • Azide-functionalized PEGs

Properties

Molecular Formula

C35H48N2O10

Molecular Weight

656.8 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C35H48N2O10/c38-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-36-34(39)11-12-35(40)37-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)37/h1-8,38H,11-29H2,(H,36,39)

InChI Key

ZCAHYYUKLBROSC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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